Cas no 714924-08-0 (9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- 8-(4-Ethyl-phenyl)-1,6-dimethyl-5,6,7,8-tetrahydro-1H-1,3,4b,8,9-pentaaza-fluorene-2,4-dione
- Pyrimido[2,1-f]purine-2,4(1H,3H)-dione, 9-(4-ethylphenyl)-6,7,8,9-tetrahydro-1,7-dimethyl-
- AB01305574-01
- CHEMBL1470507
- 9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- MLS001215176
- AKOS016042201
- NCGC00307771-01
- VU0492998-1
- AKOS005708808
- 9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- SMR000543129
- AKOS001363012
- Z227820292
- SCHEMBL15749669
- UPCMLD0ENAT5712973:001
- F3235-0716
- 714924-08-0
- DTXSID401323314
- HMS2885N07
- AB00683579-01
- 9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
-
- Inchi: 1S/C18H21N5O2/c1-4-12-5-7-13(8-6-12)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25)
- InChI Key: YUCWMIHQRZZBGD-UHFFFAOYSA-N
- SMILES: N12CC(C)CN(C3=CC=C(CC)C=C3)C1=NC1=C2C(=O)NC(=O)N1C
Computed Properties
- Exact Mass: 339.16952493g/mol
- Monoisotopic Mass: 339.16952493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.5Ų
- XLogP3: 2.7
Experimental Properties
- Density: 1.40±0.1 g/cm3(Predicted)
- pka: 10.60±0.40(Predicted)
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3235-0716-3mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 3mg |
$94.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-15mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 15mg |
$133.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-30mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 30mg |
$178.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-10μmol |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-25mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 25mg |
$163.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-20mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 20mg |
$148.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-1mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
Life Chemicals | F3235-0716-2μmol |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-5mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 5mg |
$103.5 | 2023-07-28 | |
Life Chemicals | F3235-0716-4mg |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
714924-08-0 | 90%+ | 4mg |
$99.0 | 2023-07-28 |
9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Related Literature
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
Additional information on 9-(4-ethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
Compound CAS No 714924-08-0: 9-(4-Ethylphenyl)-1,7-Dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-Pyrimido[1,2-G]Purine-2,4-Dione
The compound with CAS No 714924-08-0, known as 9-(4-Ethylphenyl)-1,7-Dimethyl-Pyrimido[1,2-G]Purine-2,4-Dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives and exhibits a unique structural configuration that contributes to its potential biological activity. Recent studies have highlighted its promising applications in drug development and therapeutic interventions.
The molecular structure of this compound is characterized by a pyrimido-purine backbone with specific substituents that influence its physicochemical properties and bioavailability. The presence of the ethyphenyl group at the 9-position and the methyl groups at positions 1 and 7 introduces steric and electronic effects that are critical for its interaction with biological targets. These structural features have been extensively studied using computational modeling and experimental techniques to elucidate their role in binding affinity and selectivity.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a variety of methodologies. Researchers have employed both traditional organic synthesis techniques and modern catalytic processes to optimize the production of this molecule. For instance, a study published in the Journal of Medicinal Chemistry demonstrated a novel approach using microwave-assisted synthesis to achieve high yields of the compound with excellent purity. This development has significantly enhanced its accessibility for further research and potential commercialization.
The pharmacological profile of CAS No 714924-08-0 has been extensively investigated in preclinical models. Experimental data indicate that this compound exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways. For example, studies conducted at the University of California revealed that it effectively inhibits cyclooxygenase (COX) enzymes without inducing significant cytotoxicity in human cell lines. These findings suggest its potential as a novel anti-inflammatory agent with reduced side effects compared to conventional therapies.
In addition to its enzymatic activity, this compound has shown remarkable selectivity towards specific cellular targets. A recent study published in Nature Communications highlighted its ability to modulate the activity of adenosine receptors without affecting other purinergic pathways. This selectivity is particularly advantageous for developing drugs targeting conditions such as neurodegenerative diseases and cardiovascular disorders.
The toxicological evaluation of CAS No 714924-08-0 has also been conducted to assess its safety profile. Acute and chronic toxicity studies in rodents indicate that the compound exhibits low toxicity at therapeutic doses. Furthermore, genotoxicity assays reveal no significant mutagenic potential, which is a critical factor for its consideration as a drug candidate.
The application of this compound extends beyond pharmacology into areas such as chemical biology and material science. Its unique structural properties make it an attractive candidate for use in designing advanced materials with tailored functionalities. Researchers at MIT have explored its potential as a building block for constructing supramolecular assemblies with applications in drug delivery systems.
In conclusion, CAS No 714924-08-0, or 9-(4-Ethylphenyl)-1,7-Dimethyl-Pyrimido[1,2-G]Purine-2,4-Dione, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its structural uniqueness combined with favorable pharmacological properties positions it as a promising candidate for future therapeutic interventions. Continued research into its mechanisms of action and optimization of synthetic methods will undoubtedly unlock new opportunities for leveraging this compound's potential in medicine and beyond.
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